molecular formula C27H36O8 B12771925 12-O-Acetylphorbol-13-tigliate CAS No. 250268-55-4

12-O-Acetylphorbol-13-tigliate

Cat. No.: B12771925
CAS No.: 250268-55-4
M. Wt: 488.6 g/mol
InChI Key: XKHUBMMYSWHMHN-ZMIJIPAXSA-N
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Description

12-O-Acetylphorbol-13-tigliate is a diterpenoid compound derived from the seeds of the Croton tiglium plant. This compound is known for its complex molecular structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Acetylphorbol-13-tigliate typically involves the esterification of phorbol with acetic acid and tiglic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the ester bonds .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Croton tiglium seeds. The seeds are processed to isolate the compound, which is then purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 12-O-Acetylphorbol-13-tigliate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-O-Acetylphorbol-13-tigliate has been widely studied for its applications in:

Mechanism of Action

The mechanism of action of 12-O-Acetylphorbol-13-tigliate involves its interaction with protein kinase C (PKC) isoforms. This interaction leads to the activation of various signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound’s ability to modulate these pathways makes it a valuable tool in biomedical research .

Comparison with Similar Compounds

  • 12-O-Acetylphorbol-13-isobutyrate
  • 12-O-Benzoylphorbol-13-(2-methyl) butyrate
  • 12-O-Tiglyl-7-oxo-5-ene-phorbol-13-(2-methylbutyrate)

Uniqueness: 12-O-Acetylphorbol-13-tigliate stands out due to its specific ester groups, which confer unique biological activities and chemical properties. Its distinct structure allows for targeted interactions with molecular pathways, making it a compound of significant interest in various research fields .

Properties

CAS No.

250268-55-4

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[(1S,6R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H36O8/c1-8-13(2)23(31)35-27-20(24(27,6)7)18-10-17(12-28)11-25(32)19(9-14(3)21(25)30)26(18,33)15(4)22(27)34-16(5)29/h8-10,15,18-20,22,28,32-33H,11-12H2,1-7H3/b13-8-/t15-,18?,19?,20?,22-,25-,26-,27-/m1/s1

InChI Key

XKHUBMMYSWHMHN-ZMIJIPAXSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO

Origin of Product

United States

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